molecular formula C12H14N4OS B2676923 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1171548-92-7

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2676923
CAS No.: 1171548-92-7
M. Wt: 262.33
InChI Key: IYIZTSMCILAHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a hybrid structure combining thiophene and pyridazine heterocycles, a motif commonly investigated for developing new pharmacologically active agents. Compounds with a thiophene-2-carboxamide core have demonstrated significant potential in scientific research, particularly as leads for novel antibacterial agents to address the growing threat of antimicrobial resistance . For instance, recent studies on novel thiophene-2-carboxamide derivatives have shown potent activity against a panel of pathogenic bacteria, including Gram-positive Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative Escherichia coli and Pseudomonas aeruginosa . Furthermore, the broader class of thiophene-carboxamides has been explored as inhibitors of specific bacterial targets. Research into structurally related thiophene-arylamide derivatives has identified them as potent, noncovalent inhibitors of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated target for anti-tuberculosis drug discovery . The molecular structure of this compound, which links the heterocyclic systems with an aminoethyl chain, is designed to mimic scaffolds used in structure-based drug design, suggesting its utility in probing enzyme interactions and structure-activity relationships (SAR) . This product is intended for research applications only, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for biochemical investigation. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-4-5-11(16-15-9)13-6-7-14-12(17)10-3-2-8-18-10/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZTSMCILAHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiophene-2-Carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.

    Attachment of the Pyridazine Moiety: The 6-methylpyridazine can be synthesized separately and then coupled to the thiophene-2-carboxamide via a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The intermediate products are then combined under controlled conditions to form the final compound, often requiring purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridazine moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that MPAC exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent. For instance, preliminary evaluations showed that MPAC could effectively target cancer cells through specific molecular interactions, leading to cell cycle arrest and programmed cell death .

Antimicrobial Properties

MPAC has shown promise as an antimicrobial agent. It has been tested against both gram-positive and gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that MPAC may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including the coupling of thiophene derivatives with pyridazine intermediates. The reaction conditions are optimized using specific catalysts and solvents to enhance yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have documented the biological activity of compounds structurally similar to MPAC:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted a series of thiophene-based compounds showing potent anticancer activity against various tumor models, with mechanisms involving inhibition of key signaling pathways .
  • Antimicrobial Research : Another investigation demonstrated the effectiveness of thiophene derivatives against resistant strains of bacteria, emphasizing the need for new antimicrobial agents in clinical settings .
  • Inflammation Modulation : Research published in Pharmacology Reports examined the anti-inflammatory effects of related compounds, suggesting their potential utility in treating inflammatory diseases through modulation of cytokine release .

Mechanism of Action

The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridazine ring could bind to specific protein targets, while the thiophene ring might interact with cellular membranes or other hydrophobic environments.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Thiophene Carboxamide Derivatives
Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Thiophene-2-carboxamide 6-methylpyridazin-3-ylaminoethyl group Flexible ethylamine linker; pyridazine ring with methyl group at C6
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) Thiophene-2-carboxamide 4-methylpyridin-2-yl group Rigid pyridine ring; methyl at C4 position
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide 6-methylpyridin-2-ylcarbamothioyl group Thiourea bridge instead of ethylamine; pyridine ring with methyl at C6
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-nitrophenyl group Nitro substituent on phenyl ring; planar aromatic system
Thieno[2,3-b]pyridine-2-carboxamide derivatives Fused thieno[2,3-b]pyridine Cyano, ethoxy, phenyl substituents Rigid fused-ring system; diverse substituents enhancing π-π interactions

Key Observations :

  • The target compound’s ethylamine linker provides conformational flexibility, unlike rigid fused-ring systems (e.g., thieno[2,3-b]pyridines) or planar nitro-substituted analogs .
  • The 6-methylpyridazine moiety introduces a nitrogen-rich heterocycle, contrasting with pyridine-based analogs (e.g., 4-methylpyridin-2-yl derivatives) , which may alter hydrogen-bonding capabilities and solubility.
Table 3: Reported Activities of Structural Analogs
Compound Class Biological Activity Mechanism/Findings Reference
Cu(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide Antioxidant, Antitumor ROS scavenging; IC50 values < 50 µM vs. cancer lines
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Antibacterial Moderate activity vs. Gram-positive bacteria
Zn(II) carboxamide complexes Antimicrobial Enhanced efficacy vs. bacterial/fungal strains
Thieno[2,3-b]pyridine derivatives Not reported Structural focus; potential kinase inhibition

Activity Trends :

  • Metal Complexation : Cu(II) and Zn(II) complexes of carboxamides show enhanced antioxidant and antimicrobial activities compared to ligands alone , suggesting that the target compound’s pyridazine group could act as a chelation site for metal ions.
  • Substituent Effects: Methyl groups on pyridine/pyridazine rings (e.g., 4-methyl vs.

Computational and Crystallographic Insights

  • Crystallography : The nitro-substituted analog exhibits dihedral angles of 8.5–13.5° between aromatic rings, affecting packing via weak C–H⋯O/S interactions. The target compound’s pyridazine ring may adopt similar conformations, but its nitrogen atoms could enable stronger hydrogen bonding.
  • Docking Studies: AutoDock Vina has been used to predict binding modes of similar compounds.

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a pyridazine moiety, and an amine group, which contribute to its pharmacological properties. Research indicates that compounds of this class may have significant antibacterial and antifungal activities, as well as potential roles as enzyme inhibitors.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}\quad (Molecular\Weight:\230.27)

Key Features:

  • Thiophene Ring: Contributes to the compound's reactivity and biological activity.
  • Pyridazine Moiety: Enhances interaction with biological targets.
  • Amine Group: Essential for binding with enzymes or receptors.

Antibacterial Activity

This compound has been examined for its antibacterial properties. Similar compounds in the sulfonamide class are known for their effectiveness against a range of Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • In Vitro Studies: Research on related compounds has shown significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 4.69 to 22.9 µM against various strains .
  • Mechanism of Action: The antibacterial activity is believed to stem from the compound's ability to inhibit key metabolic enzymes, potentially including carbonic anhydrases, which are crucial for bacterial survival.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promise in antifungal applications:

Research Highlights:

  • Compounds structurally similar to this compound have demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor:

Potential Targets:

  • Carbonic Anhydrases: Known targets for sulfonamides; inhibition can lead to therapeutic effects in conditions like glaucoma.
  • Lipoxygenases: Compounds with similar structures have been reported to inhibit human lipoxygenase, which plays a role in inflammatory responses .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeKey Reagents
1Condensation6-Methylpyridazine, Ethylamine
2SulfonationThiophene Derivative
3PurificationSolvent Extraction

Chemical Reactions:
The compound can undergo various reactions:

  • Oxidation: Thiophene ring can be oxidized to form sulfoxides.
  • Reduction: Nitro groups in the pyridazine moiety can be reduced to amines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using thiophene-2-carbonyl chloride and amine derivatives under reflux conditions. For example, similar carboxamide derivatives were prepared by refluxing 2-thiophenecarbonyl chloride with nitroaniline in acetonitrile for 1 hour, yielding crystalline products . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DMF), stoichiometry, and reaction time. Monitoring via TLC or HPLC ensures completion, while recrystallization improves purity .

Q. How is NMR spectroscopy used to confirm the structural integrity of this compound?

  • Methodological Answer : 1H and 13C NMR are critical for verifying the presence of key functional groups. For instance, in related compounds, the thiophene protons appear as distinct doublets (δ 7.48–7.08 ppm), while pyridazine NH signals resonate as broad singlets (δ 5.85 ppm). Integration ratios and coupling constants (e.g., J = 7.9 Hz for aromatic protons) confirm substitution patterns. 13C NMR peaks at ~167 ppm indicate the carboxamide carbonyl group .

Q. What crystallographic techniques are used to determine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene and pyridazine moieties) and hydrogen-bonding networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/S), while occupancy refinement addresses rotational disorder in thiophene rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene-2-carboxamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, cell lines) or impurities. Systematic SAR studies should compare substituent effects (e.g., methyl vs. nitro groups) on activity. For example, replacing the pyridazine ring with indole (as in ANA-12, a TrkB antagonist) alters binding affinity . Dose-response curves and competitive binding assays (e.g., using AM251 or K252a as controls) clarify target specificity .

Q. What strategies enhance the antimicrobial activity of metal complexes derived from this compound?

  • Methodological Answer : Coordinating the carboxamide group with Co(II), Ni(II), or Cu(II) ions can improve activity. For example, Cu(II) complexes of N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide exhibit enhanced antibacterial properties due to increased membrane permeability. Stability constants (log β) and octahedral/tetrahedral geometries are optimized via pH-controlled synthesis .

Q. How is crystallographic fragment screening applied to study target binding interactions?

  • Methodological Answer : Co-crystallization with enzymes (e.g., FAD-dependent oxidoreductases) identifies binding pockets. Fragments like pyrene or cyclohepta[b]thiophene derivatives are soaked into protein crystals, and electron density maps reveal binding modes. For instance, N-(2-hydroxyethyl)thiophene-2-carboxamide derivatives show π-π stacking with active-site residues .

Q. What computational methods support the design of thiophene-2-carboxamide analogs with improved pharmacokinetics?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) screens analogs against targets like BTK or NEK2 kinases. QSAR models correlate logP values (e.g., 2.5–3.8 for thiophene derivatives) with cellular uptake .

Data Analysis and Validation

Q. How are intermolecular interactions in crystal structures analyzed for stability prediction?

  • Methodological Answer : Hirshfeld surface analysis visualizes close contacts (e.g., C–H⋯O vs. S⋯H). For example, in monohydrate forms, water molecules mediate strong O–H⋯O bonds (2.8–3.0 Å), stabilizing the lattice. Graph-set notation (e.g., S(6) motifs) classifies hydrogen-bonding patterns .

Q. What experimental controls are critical for validating biological assay results?

  • Methodological Answer : Include solvent controls (e.g., 0.04% DMSO) to exclude vehicle effects. Positive controls like U0126 (MEK inhibitor) or LY294002 (PI3K inhibitor) validate pathway-specific activity. Replicate experiments (n ≥ 3) and use ANOVA with post-hoc tests (e.g., Tukey’s) for statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.